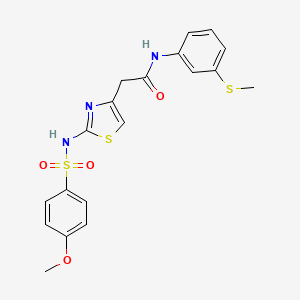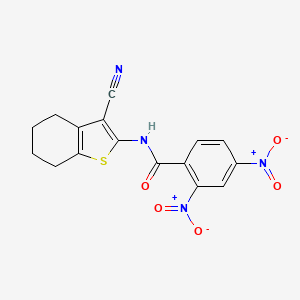![molecular formula C7H6F2N2O3 B2669361 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid CAS No. 2229531-31-9](/img/structure/B2669361.png)
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with an oxoacetic acid moiety. It is known for its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid has numerous scientific research applications:
Mécanisme D'action
The primary mechanism of action of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is part of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration, leading to the death of fungal cells. The compound binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are structurally similar to 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid, including:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
- Isopyrazam
- Pydiflumetofen
- Sedaxane
Uniqueness
What sets this compound apart is its specific substitution pattern, which enhances its efficacy as an SDHI fungicide. The presence of the difluoromethyl group is particularly important for its biological activity and stability .
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-11-2-3(5(12)7(13)14)4(10-11)6(8)9/h2,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUDWDMKOBCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2669278.png)


![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2669287.png)





![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)
